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Compound of Interest

Compound Name: AGI-14100

cat. No.: B15137018

Technical Support Center: AGI-14100

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers utilizing the mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor, AGI-
14100, in mouse models. As AGI-14100 was a developmental precursor to Ivosidenib (AG-
120), publicly available in vivo data is limited. This guide leverages data from its well-
characterized successor, AG-120, to provide starting points for experimental design, alongside
specific considerations for AGI-14100.

Frequently Asked Questions (FAQs)

Q1: What is AGI-14100 and what is its mechanism of action?

AGI-14100 is a potent, selective, and orally available small-molecule inhibitor of mutated
isocitrate dehydrogenase 1 (IDH1).[1][2] It specifically targets IDH1 enzymes with mutations at
the R132 residue, which are found in various cancers. These mutations confer a neomorphic
(new) function, causing the enzyme to convert a-ketoglutarate (a-KG) to the oncometabolite D-
2-hydroxyglutarate (2-HG).[3] High levels of 2-HG disrupt epigenetic regulation and block
cellular differentiation, contributing to tumorigenesis.[3] AGI-14100 inhibits this mutant enzyme,
leading to a reduction in 2-HG levels.[3]

Q2: What is the relationship between AGI-14100 and AG-120 (Ivosidenib)?

AGI-14100 was a lead compound in the development of a clinical mIDH1 inhibitor.[4][5] During
preclinical evaluation, AGI-14100 was found to be a potential inducer of the cytochrome P450
enzyme CYP3A4.[4][5] To mitigate this liability, further medicinal chemistry optimization was
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performed, leading to the development of AG-120 (lvosidenib), which has a reduced potential
for CYP induction and is an FDA-approved drug.[4][5]

Q3: Is there a recommended dosage for AGI-14100 in mouse models?

There is a lack of publicly available, specific dosage information for AGI-14100 in mouse
models. One study notes its efficacy in a primary human AML xenograft model but does not
specify the dose.[2] However, data from its successor, AG-120, can provide a valuable starting
point for dose-range finding studies. For AG-120, doses of 50 mg/kg and 150 mg/kg
administered by oral gavage have been shown to be effective in reducing tumor 2-HG levels in
an HT1080 xenograft mouse model.[4][5][6][7] Another study in an orthotopic glioma model
used AG-120 at 150 mg/kg twice daily (BID).[8] Researchers should perform their own dose-
finding studies for AGI-14100, starting with doses in this range.

Q4: How should | formulate AGI-14100 for oral administration in mice?

While specific formulation details for AGI-14100 are not published, standard vehicles for oral
gavage of small molecules can be used. A common formulation for the related compound AG-
120 involves creating a suspension in a vehicle appropriate for animal studies. A general-
purpose vehicle that can be tested is a solution of 0.5% methylcellulose in sterile water. It is
critical to ensure the compound is uniformly suspended before each administration.

Troubleshooting Guide
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Issue

Potential Cause

Recommended Solution

Variable or suboptimal tumor
2-HG reduction.

1. Inadequate Dose: The dose
of AGI-14100 may be too low.
2. Poor
Formulation/Administration:
Non-uniform suspension or
incorrect gavage technique. 3.
Pharmacokinetic Issues: Rapid

metabolism or clearance.

1. Conduct a Dose-Response
Study: Test a range of doses
(e.g., 25, 50, 100, 150 mg/kg)
to determine the optimal dose
for 2-HG reduction in your
model. 2. Optimize
Formulation: Ensure the
compound is micronized and
well-suspended. Use a fresh
preparation for each dosing
session. Verify gavage
technique to ensure full dose
delivery to the stomach. 3.
Assess Dosing Frequency:
Consider twice-daily (BID)
dosing to maintain compound
exposure, as was done with
AG-120 in some models.[8]

Unexpected Toxicity or
Adverse Events (e.g., weight

loss, lethargy).

1. Dose is too high: The
administered dose may
exceed the Maximum
Tolerated Dose (MTD). 2.
Vehicle Toxicity: The
formulation vehicle may be

causing adverse effects.

1. Determine the MTD:
Conduct a dose escalation
study in a small cohort of non-
tumor-bearing mice to identify
the MTD. Monitor for clinical
signs of toxicity and body
weight changes. 2. Vehicle
Control Group: Always include
a group of animals that
receives the vehicle only to
rule out any vehicle-related

toxicity.

Inconsistent results when co-

administering with other drugs.

CYP3A4 Induction: AGI-14100
is a potential inducer of
CYP3AA4.[4][5] This can
increase the metabolism of co-

administered drugs that are

1. Review Drug Metabolism:
Check if the co-administered
drug is a known substrate of
CYP3A4. 2. Stagger Dosing: If

possible, consider staggering
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substrates of this enzyme,

reducing their efficacy.

the administration of AGI-
14100 and the other agent. 3.
Consider an Alternative: If
significant drug-drug
interaction is suspected, using
AG-120, which was designed
to have lower CYP induction
potential, may be a better
alternative.[4][5]

Difficulty establishing a tumor

model.

Cell Line Viability/Engraftment:

The tumor cell line may have
poor viability or engraftment
rates.

Optimize Xenograft Protocol:
Ensure tumor cells are in the
logarithmic growth phase at
the time of implantation.
Determine the optimal number
of cells for successful
engraftment. Consider using
immunodeficient mouse strains
like NOD/SCID or NSG for
AML models.[9]

Quantitative Data Summary

As specific in vivo pharmacokinetic and efficacy data for AGI-14100 is scarce, the following

tables summarize the available in vitro data for AGI-14100 and the in vivo data for its

successor, AG-120, which can serve as a reference.

Table 1: AGI-14100 In Vitro Potency
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Assay Type Cell Line | Enzyme ICso0 Reference
Enzymatic Inhibition mIDH1 6 nM [1]
_ _ HT-1080 (IDH1
Cellular Proliferation 0.76 nM [2]
R132C)
, _ U87-MG (IDH1
Cellular Proliferation 0.74 nM [2]
R132H)
Cellular Proliferation TF1 (IDH1 R132H) 1.75 nM [2]

Table 2: AG-120 (lvosidenib) In Vivo Efficacy in HT1080 Xenograft Mouse Model

Maximum Tumor 2- Time to Max

Dose (Oral Gavage) o o Reference
HG Inhibition Inhibition

50 mg/kg 92.0% ~12 hours [4115116]

150 mg/kg 95.2% ~12 hours [4115][6]

Experimental Protocols
Protocol 1: Establishing an AML Xenograft Model

This protocol is a general guideline for establishing a cell line-derived xenograft (CDX) model
for Acute Myeloid Leukemia (AML), a common application for mIDH1 inhibitors.

e Cell Culture: Culture human AML cells with an IDH1 mutation (e.g., TF-1 R132H) in
appropriate media, ensuring they are in the exponential growth phase.

e Animal Model: Use highly immunodeficient mice, such as NOD/SCID gamma (NSG) mice,
aged 6-8 weeks.

o Cell Preparation: Harvest cells, wash with sterile, serum-free media or PBS, and resuspend
at the desired concentration (e.g., 5 x 10° cells per 200 pL). Maintain cells on ice.

« Injection: Inject the cell suspension intravenously (i.v.) via the tail vein.
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e Monitoring: Monitor mice for signs of disease progression, such as weight loss, hind-limb
paralysis, or ruffled fur. Engraftment can be confirmed by flow cytometry analysis of
peripheral blood or bone marrow for human CD45+ cells.

Protocol 2: Oral Gavage Administration of Test
Compound

o Formulation Preparation: Prepare a suspension of AGI-14100 in the chosen vehicle (e.g.,
0.5% methylcellulose in sterile water) at the desired concentration. Ensure the suspension is
homogenous by vortexing or stirring before drawing each dose.

» Dosing: Administer the formulation to mice via oral gavage using a proper-sized, ball-tipped
feeding needle. The typical volume for a mouse is 10 mL/kg.

o Controls: Always include a vehicle control group that receives the formulation without the
active compound.

» Schedule: Dosing can be once daily (QD) or twice daily (BID), depending on the
experimental design determined from dose-finding studies.
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Caption: Mechanism of action of AGI-14100 on the mutant IDH1 pathway.
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Caption: Recommended workflow for in vivo studies using AGI-14100.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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